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Compound of Interest

Compound Name: DDR1-IN-1 dihydrochloride

Cat. No.: B2700809

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the kinase inhibitor DDR1-IN-1 against a panel of kinases and other
alternative inhibitors. Supported by experimental data, this guide aims to facilitate informed
decisions in research and development.

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by
collagen, plays a crucial role in various cellular processes. Its dysregulation has been
implicated in diseases such as cancer and fibrosis, making it a compelling therapeutic target.
DDRZ1-IN-1 is a potent and selective inhibitor of DDR1, binding to the 'DFG-out’ conformation of
the kinase domain.[1][2] This guide delves into the specificity of DDR1-IN-1, presenting its
performance against a broad kinase panel and comparing it with other known DDR1 inhibitors.

Quantitative Assessment of DDR1-IN-1 Specificity

The selectivity of DDR1-IN-1 has been rigorously evaluated using advanced screening
technologies. The following table summarizes the key quantitative data regarding its inhibitory
activity and selectivity.
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Parameter Value Assay Platform Reference
DDR1 IC50 105 nM LanthaScreen [2][3]
DDR2 IC50 413 nM LanthaScreen [2][3]
Selectivity Score (S(1) KinomeScan (451

0.01 . [2][3]
at 1 uM) kinases)

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. Selectivity Score (S-score): A quantitative
measure of compound selectivity. A lower S-score at a given concentration indicates higher
selectivity. An S(1) of 0.01 means that at a 1 uM concentration, only a very small fraction of the

tested kinases showed significant binding.

Comparative Analysis with Alternative DDR1
Inhibitors

To provide a comprehensive understanding of its specificity, DDR1-IN-1 is compared against
other notable DDRL1 inhibitors. The data highlights the varying degrees of potency and
selectivity among these compounds.
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Inhibitor

DDR1 IC50
(nM)

DDR2 IC50
(nM)

Key Off-
Targets/Notes

Reference

DDR1-IN-1

105

413

Highly selective.
Binding observed
for ABL, KIT, and
PDGFRB in

. [2][3]
KinomeScan was
not confirmed in
enzymatic

assays.

DDR1-IN-2

a7

145

More potent than
DDR1-IN-1 but
less selective.
Potential targets
include Abl, BLK,
CSK, EGFR,
LCK, and
PDGFR{.

[3]14]

Imatinib

41 - 337

71-675

Multi-targeted

inhibitor also

targeting BCR- [41[5]
ABL, c-Kit, and

PDGFR.

Dasatinib

0.5

14

Potent multi-

targeted inhibitor

of BCR-ABL and [41[6]
Src family

kinases.

Nilotinib

3.7-43

55

Potent inhibitor

of BCR-ABL. LI

7rh

6.8

101.4

Highly potent [81[9][10]
and selective for
DDR1 over
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DDR2, Bcr-Abl,
and c-Kit.

Experimental Protocols

The following are detailed methodologies for the key experimental assays cited in this guide.

KinomeScan™ Kinase Profiling Assay

The KinomeScan™ platform is a competition-based binding assay used to determine the
interaction of a compound with a large panel of kinases.

o Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is
tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured
using quantitative PCR (qPCR) of the DNA tag.[11][12]

e Procedure:
1. A panel of kinases, each tagged with a unique DNA identifier, is used.
2. An immobilized ligand is prepared on a solid support (e.g., beads).

3. The test compound (e.g., DDR1-IN-1) is incubated with the kinase-tagged phage and the
immobilized ligand.[13]

4. If the test compound binds to the kinase, it prevents the kinase from binding to the
immobilized ligand.

5. The amount of kinase bound to the solid support is quantified by gPCR of the associated
DNA tag.

6. The results are reported as "percent of control,” where the control is a DMSO vehicle. A
lower percentage indicates stronger binding of the compound to the kinase.[11]
Dissociation constants (Kd) can be determined by running the assay with a range of
compound concentrations.[13]
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LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance
energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to kinases.

o Assay Principle: The assay is based on the binding and displacement of an Alexa Fluor™
647-labeled, ATP-competitive kinase tracer. Binding of the tracer to a europium (Eu)-labeled
anti-tag antibody-bound kinase results in a high FRET signal. A test compound that binds to
the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
[14][15]

e Procedure:

1. A 3-component assay is set up in a microplate: the test compound, the kinase/Eu-labeled
antibody mixture, and the fluorescently labeled tracer.[14]

2. Typically, 5 pL of the test compound at 3x the final desired concentration is added to the
wells.

3. Then, 5 pL of the kinase/antibody mixture at 3x the final concentration is added.

4. Finally, 5 uL of the tracer at 3x the final concentration is added to initiate the binding
reaction.

5. The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the
binding to reach equilibrium.[14]

6. The plate is read on a TR-FRET compatible plate reader, measuring the emission at both
the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647)
wavelengths.

7. The emission ratio (665 nm / 615 nm) is calculated, and IC50 values are determined by
plotting the emission ratio against the logarithm of the inhibitor concentration.[14]

Visualizing DDR1 Signaling and Experimental
Workflow
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To better illustrate the biological context and experimental design, the following diagrams are
provided.
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Kinase Specificity Assessment Workflow
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In summary, DDR1-IN-1 demonstrates high selectivity for DDR1, with significantly less potency
against its closest homolog, DDR2, and minimal off-target effects across a broad kinase panel.
[2][3] This makes it a valuable tool for specifically probing the biological functions of DDR1.
However, for applications requiring higher potency, other inhibitors like 7rh or the less selective
DDR1-IN-2 might be considered. The multi-targeted nature of inhibitors such as imatinib and
dasatinib should be taken into account when interpreting experimental results, as their effects
may not be solely attributable to DDR1 inhibition. This guide provides the necessary data and
protocols to aid researchers in selecting the most appropriate inhibitor for their specific
experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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